molecular formula C6H6O5 B016912 (S)-(-)-2-Acetoxysuccinic anhydride CAS No. 59025-03-5

(S)-(-)-2-Acetoxysuccinic anhydride

Cat. No. B016912
CAS RN: 59025-03-5
M. Wt: 158.11 g/mol
InChI Key: SSWJHSASZZAIAU-BYPYZUCNSA-N
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Description

Synthesis Analysis

Research on anhydrides often explores their synthesis from various precursors. For instance, the synthesis of 3-acetoxy-2-methylbenzoic anhydride from 3-acetoxy-2-methylbenzoyl chloride and 3-acetoxy-2-methylbenzoic acid demonstrates typical anhydride synthesis methods, involving interactions between carboxylic acids and acyl chlorides, often resulting in compounds with significant antibacterial properties but limited antifungal behavior (Çakmak et al., 2022).

Molecular Structure Analysis

The molecular structure of anhydrides is crucial for understanding their reactivity. Acetic anhydride's structure was elucidated using X-ray analysis, revealing a C2-symmetric conformation that influences its dense molecular packing and reactivity (Seidel et al., 2016).

Chemical Reactions and Properties

Anhydrides participate in various chemical reactions, including solvolytic reactions and aminolysis, showcasing their versatility. For example, the reversible reactions of cyclic anhydrides with acetic acid form acetic anhydride and the corresponding dicarboxylic acid, highlighting the influence of structure on reaction rates and stability (Haddadin et al., 1975).

Physical Properties Analysis

The physical properties of anhydrides, such as melting points and crystallization behavior, are essential for their practical application in synthesis. Acetic anhydride's crystal structure at low temperatures provides insights into its stability and reactivity under various conditions (Seidel et al., 2016).

Chemical Properties Analysis

The chemical properties of anhydrides, including reactivity patterns and mechanisms, are fundamental to their application in organic synthesis. Studies on the aminolysis of succinic anhydride with methylamine reveal the impact of catalysts and solvents on reaction mechanisms, offering a deeper understanding of anhydride chemistry (Petrova et al., 2008).

Scientific Research Applications

  • Catalysis and Acetylation Reactions : Succinimide-N-sulfonic acid is known to efficiently catalyze acetylation reactions at room temperature under solvent-free conditions, offering excellent yields and short reaction times for industrial applications (Shirini & Khaligh, 2013).

  • Synthesis and Conversion of Compounds : N-trifluoroacetoxysuccinimide can be synthesized by treating N-hydroxysuccinimide with acetic and trifluoroacetic anhydrides, leading to the bis-N-hydroxysuccinimide ester of succinic acid in the presence of organic (Andreev et al., 1980).

  • Library of Small Molecules : Formal cycloaddition reactions between imines and cyclic anhydrides, including cyanosuccinic anhydride, are utilized to produce diverse libraries of small molecules for functionalizing lactams (Tan et al., 2012).

  • Pharmaceutical Synthesis : Studies have shown methods for synthesizing various pharmaceutical compounds using (S)-(-)-2-Acetoxysuccinic anhydride. For instance, (+)-harmicine was synthesized from tryptamine and (R)-acetoxysuccinic anhydride using regioselective reduction and acid-catalyzed intramolecular cyclization (Mondal & Argade, 2014).

  • Functionalization in Biomedical Applications : Studies like the one on the surface functionalization of hydroxyapatite nanoparticles suggest the potential for broad biomedical applications, including in drug delivery systems (Wang et al., 2011).

  • Antimicrobial Activity : Compounds derived from phthalic and succinic anhydrides, including cyclic imides, have shown promising antimicrobial activity, particularly against E. coli, indicating potential use in the development of new antimicrobial agents (Jafari et al., 2017).

  • Enzyme Stabilization and Biochemistry : Research has also delved into the stabilization of enzymes, such as the study on CoA transferase which stabilizes an anhydride formed at the active site during turnover of normal substrates (Pickart & Jencks, 1979).

Safety And Hazards

As with any chemical, handling anhydrides requires appropriate safety measures. Users should avoid contact with skin and eyes, and avoid inhaling or ingesting the chemical .

Future Directions

Anhydrides have a wide range of applications in various fields, especially in monomer synthesis and polymer applications . Their use in bioconjugation chemistry is particularly notable .

properties

IUPAC Name

[(3S)-2,5-dioxooxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWJHSASZZAIAU-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2-Acetoxysuccinic anhydride

CAS RN

59025-03-5
Record name (-)-O-Acetyl-L-malic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

250 g (1.86 mole) of malic acid are dissolved in 500 ml of acetic anhydride and a further 1 ml of concentrated sulphuric acid is added thereto. The mixture is then heated at 140° C. for four hours. Finally, it is concentrated in vacuo and the residue is fractionally distilled. 2-acetoxysuccinic acid anhydride is obtained in a 60% yield. Boiling point at 0.01 torr: 108° to 113° C.; melting point: 56° C.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
SJ Garibay, Z Wang, KK Tanabe, SM Cohen - Inorganic chemistry, 2009 - ACS Publications
An isoreticular metal-organic framework (IRMOF-3) containing 2-amino-1,4-benzenedicarboxylic acid (NH 2 −BDC) as a building block is shown to undergo chemical modification with a …
Number of citations: 231 pubs.acs.org
R Rej, D Nguyen, B Go, S Fortin… - The Journal of Organic …, 1996 - ACS Publications
Cryptophycin A, a cyclic depsipeptide isolated from the blue-green alga (cyanobacterium) Nostoc sp.GSV 224, has shown excellent activity against solid tumors implanted in mice. The …
Number of citations: 74 pubs.acs.org
JM de Muys, R Rej, D Nguyen, B Go, S Fortin… - Bioorganic & Medicinal …, 1996 - Elsevier
Several members of the Cryptophycin family were synthesised using a straightforward convergent approach. The proposed synthetic route was used to prepare novel analogs of …
Number of citations: 37 www.sciencedirect.com
SJ Garibay - 2011 - escholarship.org
Metal-organic frameworks (MOFs) are a hybrid class of porous materials that are comprised of metal clusters and bridging organic ligands. The modular nature these materials makes …
Number of citations: 3 escholarship.org
Z Wang, SM Cohen - Chemical Society Reviews, 2009 - pubs.rsc.org
The modification of metal–organic frameworks (MOFs) in a postsynthetic scheme is discussed in this critical review. In this approach, the MOF is assembled and then modified with …
Number of citations: 968 pubs.rsc.org
DL Gray - Modern Drug Synthesis, 2010 - Wiley Online Library
12.1 Background The most common abnormal heart rhythm is an irregular and rapid beating of the smaller atrial chambers known as atrial fibrillation (AF). Aberrant electrical signaling …
Number of citations: 2 onlinelibrary.wiley.com
Z Sharifzadeh, K Berijani, A Morsali - Coordination Chemistry Reviews, 2021 - Elsevier
Chiral metal–organic frameworks (CMOFs) are a major part of chiral inorganic–organic hybrid materials that lead to considerable attention of researchers, especially in recent years. …
Number of citations: 62 www.sciencedirect.com
Y Liu, W Xuan, Y Cui - Advanced Materials, 2010 - Wiley Online Library
Owing to the potential applications in technological areas such as gas storage, catalysis, separation, sensing and nonlinear optics, tremendous efforts have been devoted to the …
Number of citations: 866 onlinelibrary.wiley.com
SM Ali, GI Georg - Tetrahedron letters, 1997 - Elsevier
Efficient formal syntheses of the tubulin binding antitumor agents cryptophycin A (1) and arenastatin A (2) are detailed. The readily available β-keto ester 4 was subjected to catalytic …
Number of citations: 62 www.sciencedirect.com
J Bindra - 2012 - books.google.com
Prostaglandin Synthesis reviews the developments in the preparation and isolation of prostaglandins by synthesis, with emphasis on the more promising and significant approaches. It …
Number of citations: 242 books.google.com

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